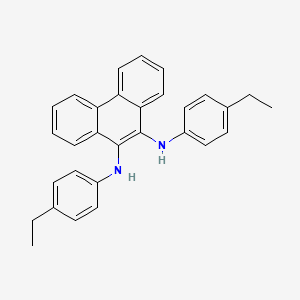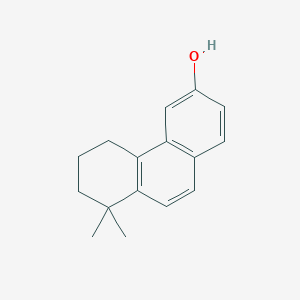
Trimethyl(2-methylcycloprop-1-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-methylcycloprop-1-en-1-yl)silane: is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 2-methylcycloprop-1-en-1-yl group. This compound is notable for its unique structure, which combines the properties of both silicon and cyclopropene, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methylcycloprop-1-en-1-yl)silane typically involves the reaction of a cyclopropene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-methylcyclopropene with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C, depending on the catalyst used .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and catalysts to ensure the production of a high-quality product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(2-methylcycloprop-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into silanes or siloxanes using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are performed under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes, siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl(2-methylcycloprop-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Trimethyl(2-methylcycloprop-1-en-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive silicon atom and the strained cyclopropene ring. The silicon atom can form strong bonds with carbon, oxygen, and other elements, making it a versatile reagent. The cyclopropene ring, due to its ring strain, is highly reactive and can undergo ring-opening reactions, leading to the formation of new compounds .
Comparaison Avec Des Composés Similaires
Trimethylsilane: Similar in structure but lacks the cyclopropene ring, making it less reactive in certain types of reactions.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Uniqueness: this compound is unique due to the presence of the strained cyclopropene ring, which enhances its reactivity and makes it suitable for a wider range of chemical transformations compared to other silanes.
Propriétés
Numéro CAS |
126361-33-9 |
|---|---|
Formule moléculaire |
C7H14Si |
Poids moléculaire |
126.27 g/mol |
Nom IUPAC |
trimethyl-(2-methylcyclopropen-1-yl)silane |
InChI |
InChI=1S/C7H14Si/c1-6-5-7(6)8(2,3)4/h5H2,1-4H3 |
Clé InChI |
GSKNFCINWXDJBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


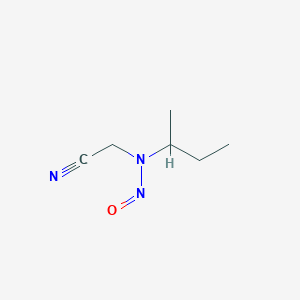

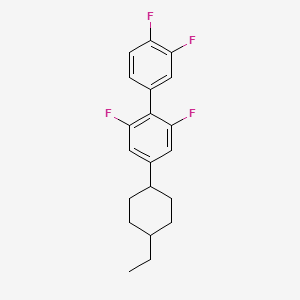
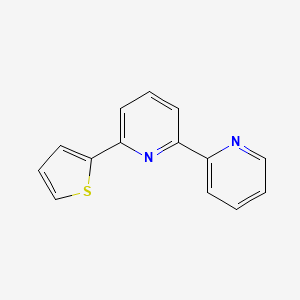
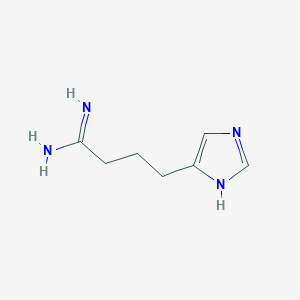
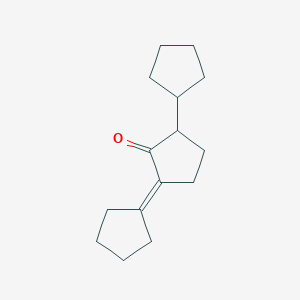
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)



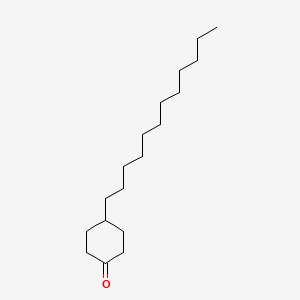
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
